molecular formula C10H8F3N B13037875 1H-Indole, 1-methyl-6-(trifluoromethyl)-

1H-Indole, 1-methyl-6-(trifluoromethyl)-

Cat. No.: B13037875
M. Wt: 199.17 g/mol
InChI Key: FFDSNRNJLHMMBC-UHFFFAOYSA-N
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Description

1H-Indole, 1-methyl-6-(trifluoromethyl)- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. The trifluoromethyl group attached to the indole ring enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in medicinal chemistry and other scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-methyl-6-(trifluoromethyl)- can be achieved through various methods. One common approach involves the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product . Another method involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while substitution reactions can introduce various functional groups to the indole ring .

Scientific Research Applications

1H-Indole, 1-methyl-6-(trifluoromethyl)- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

  • 1H-Indole, 1-methyl-5-(trifluoromethyl)-
  • 1H-Indole, 1-methyl-7-(trifluoromethyl)-
  • 1H-Indole, 1-methyl-4-(trifluoromethyl)-

Comparison: 1H-Indole, 1-methyl-6-(trifluoromethyl)- is unique due to the position of the trifluoromethyl group on the indole ring. This positioning can influence the compound’s reactivity, stability, and biological activity compared to its isomers. The specific placement of the trifluoromethyl group can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .

Properties

Molecular Formula

C10H8F3N

Molecular Weight

199.17 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)indole

InChI

InChI=1S/C10H8F3N/c1-14-5-4-7-2-3-8(6-9(7)14)10(11,12)13/h2-6H,1H3

InChI Key

FFDSNRNJLHMMBC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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